molecular formula C34H56 B8568926 1,2-Didodecylnaphthalene

1,2-Didodecylnaphthalene

Cat. No.: B8568926
M. Wt: 464.8 g/mol
InChI Key: WEEXSGAZENELNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Didodecylnaphthalene is an organic compound with the molecular formula C34H56. It is a derivative of naphthalene, where two dodecyl groups are attached to the naphthalene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Didodecylnaphthalene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, naphthalene is reacted with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: On an industrial scale, the production of didodecylnaphthalene involves similar alkylation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Didodecylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes .

Scientific Research Applications

1,2-Didodecylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which didodecylnaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,2-Didodecylnaphthalene is unique due to its dual long alkyl chains, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic and lipophilic characteristics .

Properties

Molecular Formula

C34H56

Molecular Weight

464.8 g/mol

IUPAC Name

1,2-didodecylnaphthalene

InChI

InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32-26-23-24-28-34(32)33(31)27-22-20-18-16-14-12-10-8-6-4-2/h23-24,26,28-30H,3-22,25,27H2,1-2H3

InChI Key

WEEXSGAZENELNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCCCCC

Origin of Product

United States

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